![molecular formula C8H18O5Sn2 B1611768 1,3-Diacetoxy-1,1,3,3-tetramethyldistannoxane CAS No. 5926-79-4](/img/structure/B1611768.png)
1,3-Diacetoxy-1,1,3,3-tetramethyldistannoxane
Overview
Description
1,3-Diacetoxy-1,1,3,3-tetramethyldistannoxane (abbreviated as 1,3-DADT) is a versatile organotins compound that has been used for a variety of purposes in scientific research and laboratory experiments. It is a derivative of the organotin family of compounds, which are organometallic compounds containing tin and other metals, such as carbon and oxygen. 1,3-DADT has a wide range of applications in biochemistry, chemistry, and materials science.
Scientific Research Applications
Reagent, Catalyst, and Precursor Material
Bis(acetoxydimethyltin)oxide is an organometallic compound that is often used as a reagent, catalyst, and precursor material . These applications span various fields, including thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .
Thin Film Deposition
In the field of thin film deposition, Bis(acetoxydimethyltin)oxide can be used to create thin layers of material on a substrate. This process is crucial in the manufacturing of semiconductors, solar cells, and other electronic devices .
Industrial Chemistry
In industrial chemistry, Bis(acetoxydimethyltin)oxide can be used in various chemical reactions as a catalyst or a reagent. It can help speed up reactions or facilitate the formation of desired products .
Pharmaceuticals
Bis(acetoxydimethyltin)oxide can be used in the pharmaceutical industry, possibly as a catalyst or reagent in the synthesis of various drugs .
LED Manufacturing
In the manufacturing of Light Emitting Diodes (LEDs), Bis(acetoxydimethyltin)oxide can be used in the deposition of thin films, which are crucial components of these devices .
Research and Development
Bis(acetoxydimethyltin)oxide, like many other organometallic compounds, is often used in research and development. Scientists can use it to explore new reactions, synthesize new compounds, or develop new materials .
properties
IUPAC Name |
[[acetyloxy(dimethyl)stannyl]oxy-dimethylstannyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.4CH3.O.2Sn/c2*1-2(3)4;;;;;;;/h2*1H3,(H,3,4);4*1H3;;;/q;;;;;;;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRQFTQKKOQJIA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Sn](C)(C)O[Sn](C)(C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O5Sn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501212590 | |
Record name | Distannoxane, 1,3-bis(acetyloxy)-1,1,3,3-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501212590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diacetoxy-1,1,3,3-tetramethyldistannoxane | |
CAS RN |
5926-79-4 | |
Record name | Distannoxane, 1,3-bis(acetyloxy)-1,1,3,3-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5926-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diacetoxy-1,1,3,3-tetramethyldistannoxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005926794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Distannoxane, 1,3-bis(acetyloxy)-1,1,3,3-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501212590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-diacetoxy-1,1,3,3-tetramethyldistannoxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.146 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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